N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
The compound contains a furan ring, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and pyridazine rings, and the addition of the sulfonamide group. Furan rings can be synthesized through various methods, including the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods such as the Chichibabin pyridazine synthesis. The sulfonamide group could potentially be added through a sulfonation reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring, for example, can undergo reactions such as electrophilic substitution and oxidation . The pyridazine ring can undergo reactions such as nucleophilic substitution. The sulfonamide group can undergo reactions such as hydrolysis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any substituents, and the conditions under which it is stored. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Antitubercular Potential
- Research on structurally similar compounds indicates potential antitubercular activity. A study by Purushotham and Poojary (2018) explored a compound with a similar molecular structure, finding it may inhibit the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting a plausible inhibitory action against tuberculosis (Purushotham & Poojary, 2018).
Anticancer and Antiangiogenic Activities
- A 2015 study by Romagnoli et al. examined compounds with benzofuran skeletons for their anticancer properties. They discovered that these compounds showed promise in inhibiting cancer cell growth, apoptosis induction, and potent vascular disrupting properties, suggesting potential applications in cancer therapy (Romagnoli et al., 2015).
Energetic Material Properties
- Zhang and Shreeve (2014) researched compounds including furazan derivatives, demonstrating that these compounds exhibit high density and excellent detonation properties, suggesting their potential use in energetic materials (Zhang & Shreeve, 2014).
Antimicrobial and Antifungal Activities
- A study by Sokmen et al. (2014) investigated compounds including furanyl derivatives for their antimicrobial and antiurease activities, showing that these new compounds possessed effective antiurease and antioxidant activities (Sokmen et al., 2014).
Vasorelaxant and Antiplatelet Activities
- Research by Costas et al. (2010) on pyridazinone derivatives, including those with furan substituents, revealed their potential as vasorelaxant and antiplatelet agents, indicating their possible use in cardiovascular diseases (Costas et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-12-14(5-7-16(13)25-2)27(23,24)19-9-10-21-18(22)8-6-15(20-21)17-4-3-11-26-17/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWQQJIXFAVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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